An In-Depth Technical Guide to 3-Nitro-9-nitrosocarbazole (CAS: 5393-41-9)
An In-Depth Technical Guide to 3-Nitro-9-nitrosocarbazole (CAS: 5393-41-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Nitro-9-nitrosocarbazole, a molecule of interest in synthetic and medicinal chemistry. Due to the limited direct research on this specific compound, this document synthesizes information from the broader chemical literature on nitroaromatics, N-nitrosamines, and carbazole derivatives to present a predictive and insightful resource.
Molecular Profile and Physicochemical Properties
3-Nitro-9-nitrosocarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle. It is characterized by the presence of a nitro group (-NO₂) at the 3-position and a nitroso group (-N=O) at the 9-position (the nitrogen of the carbazole ring). These functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and biological activity.
| Property | Value | Source |
| CAS Number | 5393-41-9 | [1] |
| Molecular Formula | C₁₂H₇N₃O₃ | [1] |
| Molecular Weight | 241.20 g/mol | [1] |
| Melting Point | 162-166 °C | [1] |
| Appearance | Not specified, likely a crystalline solid | |
| Solubility | Expected to be soluble in common organic solvents like acetone, and sparingly soluble in water. |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N", fontcolor="#EA4335"]; N2 [label="N", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; N3 [label="N", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C9; C9 -- C1; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C10; C10 -- C5; C9 -- N1; C10 -- N1; C1 -- H1 [label="H"]; C2 -- H2 [label="H"]; C3 -- N2; N2 -- O1; N2 -- O2; C6 -- H3 [label="H"]; C7 -- H4 [label="H"]; C8 -- H5 [label="H"]; C11 -- H6 [label="H"]; C12 -- H7 [label="H"]; N1 -- N3; N3 -- O3; }
Caption: Chemical structure of 3-Nitro-9-nitrosocarbazole.
Proposed Synthesis
A plausible and efficient synthesis of 3-Nitro-9-nitrosocarbazole would likely proceed in a two-step sequence starting from carbazole.
Step 1: Nitration of Carbazole to 3-Nitrocarbazole
The nitration of carbazole is a well-established electrophilic aromatic substitution reaction. The reaction conditions can be controlled to favor the formation of the 3-mononitrated product.
Protocol:
-
Dissolve carbazole in a suitable solvent such as 1,2-dichloroethane or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid. The use of milder nitrating agents can improve selectivity.
-
Maintain the reaction at a low temperature to minimize the formation of dinitrated byproducts.
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter, wash with water until neutral, and dry the crude 3-nitrocarbazole.
-
Recrystallize from a suitable solvent like ethanol or acetone to obtain the purified product.
Step 2: N-Nitrosation of 3-Nitrocarbazole
The introduction of the nitroso group at the 9-position can be achieved by reacting 3-nitrocarbazole with a nitrosating agent.
Protocol:
-
Suspend 3-nitrocarbazole in an acidic aqueous medium, such as a mixture of ethanol and hydrochloric acid.
-
Cool the suspension to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature and stirring vigorously.
-
The reaction is typically rapid and results in the precipitation of the N-nitroso product.
-
After the addition is complete, continue stirring for a short period.
-
Filter the solid product, wash thoroughly with cold water to remove any unreacted salts, and dry under vacuum.
Caption: Proposed two-step synthesis of 3-Nitro-9-nitrosocarbazole.
Chemical Reactivity and Potential Transformations
The reactivity of 3-Nitro-9-nitrosocarbazole is dictated by its two key functional groups: the aromatic nitro group and the N-nitroso group.
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group, which has two major effects on the molecule's reactivity:
-
Deactivation of the Aromatic Ring: It deactivates the carbazole ring system towards further electrophilic aromatic substitution.
-
Activation towards Nucleophilic Aromatic Substitution: The nitro group activates the positions ortho and para to it for nucleophilic attack. This could allow for the displacement of a suitable leaving group if one were present on the ring.[2]
-
Reduction to an Amine: The most synthetically useful transformation of the nitro group is its reduction to an amino group (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl).[3][4] The resulting 3-amino-9-nitrosocarbazole would be a valuable intermediate for further functionalization.
Reactivity of the N-Nitroso Group
N-nitrosamines exhibit a range of chemical behaviors:
-
Weak Electrophilicity: The nitrogen of the nitroso group is weakly electrophilic and can be attacked by strong nucleophiles like organolithium or Grignard reagents.[5]
-
Denitrosation: The N-N bond can be cleaved under various conditions to regenerate the parent amine (3-nitrocarbazole). This can occur under strongly acidic conditions or with certain reducing agents.[6][7]
-
Reduction: The nitroso group can be reduced to a hydrazine derivative.
-
Rearrangement: Under certain conditions, such as in the presence of strong acids, N-nitroso compounds can undergo the Fischer-Hepp rearrangement, where the nitroso group migrates to an aromatic ring.[6][7] However, this is less likely for an N-nitrosocarbazole where the nitrogen is part of the aromatic system.
Caption: Potential reactivity pathways of 3-Nitro-9-nitrosocarbazole.
Potential Applications in Research and Drug Development
While there is no specific research on the applications of 3-Nitro-9-nitrosocarbazole, the known biological activities of related carbazole derivatives suggest several promising avenues for investigation.
-
Anticancer Research: Many carbazole derivatives exhibit potent anticancer activity.[8][9][10] Some nitrocarbazoles have been identified as microtubule-targeting agents, inducing apoptosis in cancer cells.[11][12] The presence of both a nitro and a nitroso group could lead to novel mechanisms of action or enhanced potency.
-
Antimicrobial Agents: Carbazole derivatives have been reported to possess significant antibacterial and antifungal properties.[13][14] 3-Nitro-9-nitrosocarbazole could be investigated as a lead compound for the development of new antimicrobial drugs.
-
Synthetic Intermediate: The dual functionality of this molecule makes it a potentially valuable intermediate in organic synthesis. The selective transformation of either the nitro or the nitroso group can lead to a variety of substituted carbazole derivatives for use in materials science or medicinal chemistry.[15]
Analytical Methodologies
The analysis of 3-Nitro-9-nitrosocarbazole, particularly in complex matrices, would likely employ chromatographic techniques coupled with sensitive detection methods, drawing from established protocols for N-nitroso compounds.
Recommended Analytical Workflow:
-
Sample Preparation: Extraction from the sample matrix using a suitable organic solvent, followed by a clean-up step such as solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a common starting point for the separation of N-nitroso compounds.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could be an alternative.
-
-
Detection:
-
UV-Vis Detector: The aromatic nature of the carbazole ring system should provide strong UV absorbance, allowing for detection.
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) would provide high sensitivity and selectivity, which is crucial for trace-level analysis and confirmation of identity.[16]
-
Thermal Energy Analyzer (TEA): This detector is highly specific for N-nitroso compounds and is often used for their analysis in food and environmental samples.[17]
-
Caption: General analytical workflow for 3-Nitro-9-nitrosocarbazole.
Toxicology and Safety Considerations
There is no specific toxicological data available for 3-Nitro-9-nitrosocarbazole. However, based on its chemical structure, it should be handled with extreme caution as it belongs to two classes of compounds with known significant health risks: N-nitrosamines and nitroaromatic compounds.
Hazards Associated with N-Nitrosamines
N-nitroso compounds are a well-known class of potent mutagens and carcinogens.[18][19] Their carcinogenicity has been demonstrated in numerous animal species, and they are reasonably anticipated to be human carcinogens.[20] The mechanism of their carcinogenicity involves metabolic activation to electrophilic species that can alkylate DNA, leading to mutations.[21]
Hazards Associated with Nitroaromatic Compounds
Nitroaromatic compounds can be toxic and are often readily absorbed through the skin. Their mutagenicity is often linked to the reductive activation of the nitro group within cells.[22]
Recommended Safety Precautions
Given the potential for high toxicity, all work with 3-Nitro-9-nitrosocarbazole should be conducted in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area immediately with copious amounts of water.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
3-Nitro-9-nitrosocarbazole is a fascinating molecule with significant, yet largely unexplored, potential in chemical synthesis and medicinal chemistry. Its dual functionality offers a rich landscape for chemical transformations, paving the way for the creation of novel carbazole derivatives. While its potential as an anticancer or antimicrobial agent is promising, it is imperative that all research is conducted with a thorough understanding of the significant health hazards associated with N-nitroso and nitroaromatic compounds. This guide serves as a foundational resource to stimulate and inform future research into this intriguing compound.
References
-
Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. (2020). AAPS J, 22(2), 34. [Link]
-
Mori, M., et al. (2007). Relationship between mutagenicity and reactivity or biodegradability for nitroaromatic compounds. Environmental Toxicology and Chemistry, 26(2), 209-214. [Link]
-
Reddy, C. R., et al. (2025). Construction of 3-Nitrocarbazoles via Domino Henry Reaction/Dehydration/Benzannulation of 2-Alkynylindole-3-carbaldehydes. Synthesis, 57, 2703–2708. [Link]
-
Reddy, C. R., et al. (2025). Construction of 3-Nitrocarbazoles via Domino Henry Reaction/Dehydration/Benzannulation of 2-Alkynylindole-3-carbaldehydes | Request PDF. ResearchGate. [Link]
-
British Toxicology Society. (2022). Nitrosamines in Medicines - What are the issues? [Link]
-
Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2039–2055. [Link]
-
Black, A., et al. (2025). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. White Rose Research Online. [Link]
-
Kim, H., & Shin, H. S. (2005). Determination of Total N-Nitroso Compounds by Chemical Denitrosation Using CuCl. Journal of Agricultural and Food Chemistry, 53(12), 4753–4757. [Link]
-
Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]
-
Al-Khalifi, F., et al. (2010). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC. [Link]
-
Aslam, J., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(7), 13498–13533. [Link]
-
Magee, P. N. (1975). Toxicology of N-Nitroso Compounds. tonylutz.net. [http://www.tonylutz.net/Magee/Toxicol N-Nitroso Cmpds Magee 1975.pdf]([Link] N-Nitroso Cmpds Magee 1975.pdf)
-
PrepChem.com. (n.d.). Synthesis of 9-(β-cyanoethyl)-3-nitrocarbazole. [Link]
-
Walters, C. L. (1996). Analytical Techniques for the Determination of Total N-nitroso Compounds. PubMed. [Link]
-
International Journal of Knowledge, Innovation and Entreprenurship. (2025). NITROSAMINE IMPURITIES IN MEDICINES: FORMATION, TOXICITY, REGULATIONS, AND CONTROL. [Link]
-
ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
- Google Patents. (n.d.). CN115260085A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.
-
ResearchGate. (n.d.). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. [Link]
-
Wikipedia. (n.d.). Nitro compound. [Link]
-
National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI. [Link]
-
Black, A., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. ACS Publications. [Link]
-
Synthesis of 3-nitro-N-ethylcarbazole. (n.d.). [Link]
-
Krawczyk, S., & Bocian, W. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
-
Chemsrc. (n.d.). 9H-Carbazole,9-nitroso | CAS#:2788-23-0. [Link]
-
Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. [Link]
-
Aslam, J., et al. (2025). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. ResearchGate. [Link]
-
Aslam, J., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed. [Link]
-
Anselme, J. P. (n.d.). The Organic Chemistry of N-Nitrosamines: A Brief Review. [Link]
-
Ioele, G., & De Luca, M. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. MDPI. [Link]
-
Ioele, G., et al. (2021). A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment. MDPI. [Link]
-
LookChem. (n.d.). Cas 5393-41-9,3-Nitro-9-nitroso-9H-carbazole. [Link]
-
PharmaInfo. (n.d.). A Concise Review on Carbazole Derivatives and its Biological Activities. [Link]
-
MDPI. (2023). Carbazole Derivatives. [Link]
-
Semantic Scholar. (n.d.). Nitration of carbazole and N-alkylcarbazoles. [Link]
-
Al-Hussain, S. A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. PMC. [Link]
-
PubChem. (n.d.). 9-Nitrosocarbazole. NIH. [Link]
-
LookChem. (n.d.). Cas 86-20-4,9-Ethyl-3-nitrocarbazole. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. [Link]
-
PubMed. (n.d.). [Synthesis of new nitrosoureas]. [Link]
- Google Patents. (n.d.). KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent.
-
Irgashev, R. A., et al. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journals. [Link]
-
Taylor & Francis. (n.d.). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of N‐nitrosamines from secondary as well as tert‐amines. [Link]
Sources
- 1. Cas 5393-41-9,3-Nitro-9-nitroso-9H-carbazole | lookchem [lookchem.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro compound - Wikipedia [en.wikipedia.org]
- 5. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi-res.com [mdpi-res.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. thebts.org [thebts.org]
- 20. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. tonylutz.net [tonylutz.net]
- 22. academic.oup.com [academic.oup.com]
